3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile
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Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile is a fluorinated organic compound with the molecular formula C10H4F4N2O. This compound is characterized by the presence of a tetrafluoroethoxy group attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Hydroxybenzonitrile+1,1,2,2-TetrafluoroethanolCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The fluorine atoms in the tetrafluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano groups can interact with nucleophilic sites in enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,1,2,2-Tetrafluoroethoxy)benzene
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the tetrafluoroethoxy group and the two cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
189101-64-2 |
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Molecular Formula |
C10H4F4N2O |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H4F4N2O/c11-9(12)10(13,14)17-8-3-1-2-6(4-15)7(8)5-16/h1-3,9H |
InChI Key |
KNMJUGNXXOFZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(C(F)F)(F)F)C#N)C#N |
Origin of Product |
United States |
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